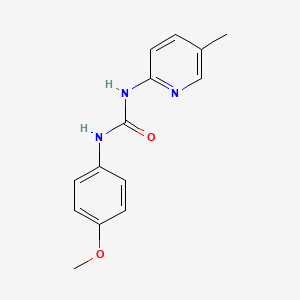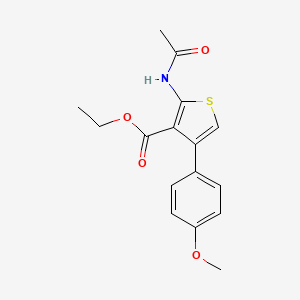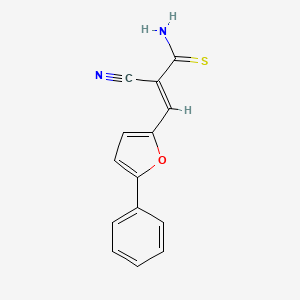![molecular formula C21H20N2O3 B5725526 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide, also known as CPI-455, is a small molecule inhibitor that is being studied for its potential therapeutic applications. It is a member of the indole-3-carboxamide family of compounds, which have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CPI-455 has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
作用機序
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide inhibits the activity of the BET family of proteins, which are involved in the regulation of gene expression. These proteins bind to acetylated histones, which are involved in the packaging of DNA into chromatin. By inhibiting the activity of the BET proteins, this compound can alter the expression of a number of different genes, including those involved in inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that it has a number of different effects on cells and tissues. It has been shown to inhibit the growth and survival of cancer cells, and to reduce inflammation in animal models of inflammatory disease. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide is that it has been shown to be effective in a number of different types of cancer cells, including those that are resistant to other therapies. It has also been found to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects on human health are not yet known. In addition, it may be difficult to develop effective dosing strategies for this compound, as its pharmacokinetics and pharmacodynamics are still being studied.
将来の方向性
There are a number of different directions that future research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide could take. One area of interest is the development of more effective dosing strategies, which could help to maximize the therapeutic benefits of the compound while minimizing its side effects. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, researchers may continue to investigate the potential use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
合成法
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the coupling of an indole-3-carboxylic acid derivative with a 3-methoxyphenylamine derivative. The resulting intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product. The synthesis of this compound has been described in detail in a number of research papers, including a recent publication by researchers at the University of California, San Francisco.
科学的研究の応用
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in a number of different areas. It has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to have anti-tumor properties, and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have anti-viral activity, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis B.
特性
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-16-6-4-5-15(11-16)22-20(24)13-23-12-18(21(25)14-9-10-14)17-7-2-3-8-19(17)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLCCQCHOHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56320393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B5725460.png)
![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)


![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)